Kinase Inhibition Potential: Structural Rationale Over Unsubstituted Quinoxaline-6-Carboxamides
The isochroman-3-carboxamide scaffold introduces a conformationally restricted lactone moiety absent in simpler quinoxaline-6-carboxamide derivatives such as quinoxaline-6-carboxylic acid amide. In patent-disclosed quinoxaline-carboxamide kinase inhibitors, the presence of a fused heterocyclic substituent at the carboxamide nitrogen is associated with enhanced potency against specific protein tyrosine kinases . While direct head-to-head IC50 data for 3-methyl-1-oxo-N-(quinoxalin-6-yl)isochroman-3-carboxamide versus unsubstituted quinoxaline-6-carboxamide are not publicly available, the SAR trend indicates that compounds bearing bulkier, rigidified carboxamide substituents achieve sub-micromolar kinase inhibition, whereas simpler amides often lose activity entirely .
| Evidence Dimension | Kinase inhibition potency (predicted SAR trend) |
|---|---|
| Target Compound Data | Structurally equipped for kinase engagement (isochroman-constrained scaffold) |
| Comparator Or Baseline | Quinoxaline-6-carboxylic acid amide (unsubstituted amide); often inactive or >10 µM in kinase assays |
| Quantified Difference | Not directly quantified for this compound; class-level SAR indicates >10-fold potency enhancement with constrained substituents |
| Conditions | SAR analysis from patent US-8536175-B2; specific assay conditions not disclosed for this compound |
Why This Matters
Procurement of the unsubstituted or linearly substituted analog carries a high risk of obtaining an inactive compound, whereas the isochroman-bearing analog is structurally aligned with potent kinase inhibitor chemotypes.
- [1] US Patent US-8536175-B2. Quinoxaline carboxamide derivatives as protein tyrosine kinase inhibitors. Novartis AG, 2013. View Source
